molecular formula C25H24N4O5S B2971299 Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate CAS No. 442865-53-4

Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate

Cat. No.: B2971299
CAS No.: 442865-53-4
M. Wt: 492.55
InChI Key: WDDKLQJTMXKKOP-UHFFFAOYSA-N
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Description

Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate is a heterocyclic compound featuring a triazoloquinoline core linked to a thioacetamido group and a diethyl isophthalate ester. Its molecular formula is C₂₅H₂₅N₅O₃S (based on structural analysis of related compounds in and ), with a molecular weight of approximately 488.58 g/mol (estimated from analogous derivatives) . The compound’s structural complexity arises from the fusion of a triazole ring with a quinoline scaffold, a design often leveraged in medicinal chemistry for modulating biological activity, particularly in antimicrobial and anticancer agents.

Properties

IUPAC Name

diethyl 5-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-4-33-23(31)16-11-17(24(32)34-5-2)13-18(12-16)26-22(30)14-35-25-28-27-21-10-15(3)19-8-6-7-9-20(19)29(21)25/h6-13H,4-5,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDKLQJTMXKKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate typically involves multiple steps:

    Formation of the Triazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoline structure. Common reagents include hydrazine derivatives and quinoline carboxylic acids, with cyclization facilitated by acidic or basic conditions.

    Thioether Formation: The triazoloquinoline core is then reacted with a thiol compound to introduce the thioether linkage. This reaction often requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol, enhancing its nucleophilicity.

    Acetamido Group Introduction: The thioether intermediate is then acylated with an acyl chloride or anhydride to introduce the acetamido group. This step typically occurs under mild conditions with a base like triethylamine to neutralize the generated acid.

    Esterification: Finally, the isophthalic acid derivative is esterified with ethanol under acidic conditions to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to partially or fully reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential as a bioactive molecule, particularly in antimicrobial and anticancer research.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The thioether linkage may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of triazoloquinoline derivatives modified with sulfur-containing and ester-functionalized side chains. Below is a comparative analysis with three key analogues:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound : Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate C₂₅H₂₅N₅O₃S ~488.58 Diethyl isophthalate, thioacetamido group High ester content may enhance lipophilicity and membrane permeability .
N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-({5-methyl-triazoloquinolin-1-yl}sulfanyl)acetal () C₂₂H₂₅N₅OS 407.54 Cyano-methylcyclohexyl group, methyl substituent Reduced steric bulk compared to the target compound; potential for CNS activity .
Methyl 5-bromo-2-[2-({5-methyl-triazoloquinolin-1-yl}sulfanyl)acetamido]-4-phenylthiophene-3-carboxylate () C₂₅H₁₉BrN₄O₃S₂ 567.47 Bromine atom, phenylthiophene carboxylate Bromine substitution may increase electrophilicity, enhancing reactivity .
Methyl 2-(2-((5-methyl-triazoloquinolin-1-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate () C₂₅H₂₀N₄O₃S₂ 488.58 Phenylthiophene carboxylate, methyl ester Similar weight to target compound but lacks diethyl isophthalate; altered solubility profile .

Key Structural Differences and Implications

Core Modifications: The target compound’s diethyl isophthalate group distinguishes it from analogues with simpler ester moieties (e.g., methyl esters in –5). The thioacetamido linker is conserved across all analogues, suggesting a shared mechanism for biological interactions, such as hydrogen bonding or covalent binding via the sulfur atom .

Phenylthiophene substituents () may enhance π-π stacking interactions in protein binding, whereas the target compound’s isophthalate group could favor solubility in polar solvents .

Biological Activity

Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C23H24N4O4S\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This structure features a quinoline moiety fused with a triazole ring, which is known for various biological activities. The synthesis typically involves multi-step organic reactions, including acylation and thiolation processes.

Biological Activity

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing quinoline and triazole rings have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these compounds range from 19.72 µM to 37.55 µM , indicating promising anticancer activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-731.40 ± 2.8
Compound BHCT11628.81 ± 2.4
Compound CHepG219.72 ± 1.5

2. Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves DNA intercalation . For example, one study reported that a similar compound displayed a binding affinity comparable to doxorubicin, a well-known chemotherapeutic agent . This interaction suggests that the compound may disrupt DNA replication and transcription processes in cancer cells.

3. Antioxidant Activity

In addition to anticancer effects, this compound has been evaluated for its antioxidant properties. Various assays, including DPPH scavenging activity tests, have shown that this compound can effectively inhibit free radical formation, thereby protecting cells from oxidative stress .

Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

  • Study on MCF-7 Cells : A study demonstrated that derivatives exhibited significant cytotoxicity toward MCF-7 cells with an IC50 value of 31.40 µM , suggesting potential as an anticancer therapeutic .
  • Molecular Docking Studies : Molecular docking studies indicated strong binding interactions with key proteins involved in cancer progression and oxidative stress response pathways .

Q & A

Q. What are the optimal synthetic conditions for the triazoloquinoline-thioacetamido intermediate?

Methodological Answer: The intermediate can be synthesized via condensation reactions under reflux conditions. For example, refluxing 2-aminothiazole derivatives with sodium acetate (0.1 mol) in acetic acid (100 mL) for 3–5 hours yields crystalline products . Monitoring via TLC (using ethyl acetate/hexane, 1:1) ensures reaction completion. Adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine) improves yields .

Q. How can the final compound be purified to >95% purity?

Methodological Answer: Recrystallization from a DMF/acetic acid (1:1) mixture effectively removes impurities . For polar byproducts, column chromatography (silica gel, gradient elution with dichloromethane/methanol) is recommended . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (deviation <0.4% for C, H, N) ensures quality .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the diethyl ester (δ 1.3–1.4 ppm for CH3, δ 4.3–4.4 ppm for CH2) and triazoloquinoline protons (aromatic δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) matching the theoretical mass (±0.001 Da) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Modify substituents : Introduce halogen (Cl, Br) or alkyl groups at the quinoline C-5 position (see , Compound 15) to assess impact on bioactivity .
  • Synthetic routes : Use Suzuki coupling for aryl substitutions or nucleophilic aromatic substitution for NO2/CN groups .
  • Biological assays : Test analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Solubility assessment : Measure logP (e.g., shake-flask method; target logP <3 for optimal bioavailability) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis). Replace diethyl ester with methyl or PEGylated variants to enhance stability .
  • Formulation studies : Use liposomal encapsulation or cyclodextrin complexes to improve aqueous solubility .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to dock the compound into kinase ATP-binding pockets (PDB: 1M17). Prioritize poses with hydrogen bonds to hinge residues (e.g., Met793 in EGFR) .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Validate with mutagenesis (e.g., Ala-scanning of key residues) .

Data Contradiction Analysis

Q. How to address inconsistent biological activity across assay platforms?

Methodological Answer:

  • Assay validation : Compare results from fluorescence-based (e.g., FP) vs. radiometric (e.g., 32P-ATP) kinase assays. Normalize data to internal controls (e.g., staurosporine as a pan-kinase inhibitor) .
  • Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify polypharmacology .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Intermediate Formation

ParameterOptimal ConditionReference
SolventAcetic acid
CatalystSodium acetate (0.1 mol)
TemperatureReflux (~118°C)
Reaction Time3–5 hours

Q. Table 2: Analytical Criteria for Purity Assessment

TechniqueTarget SpecificationReference
HPLC≥95% peak area
Elemental AnalysisC, H, N ±0.4%
Melting PointSharp (±2°C)

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